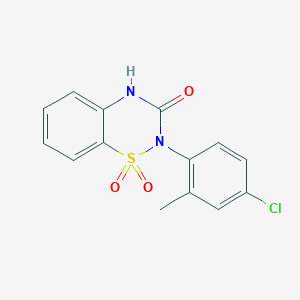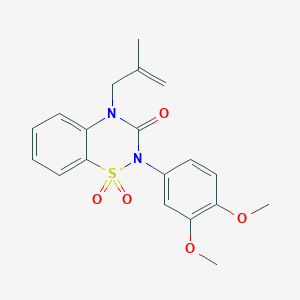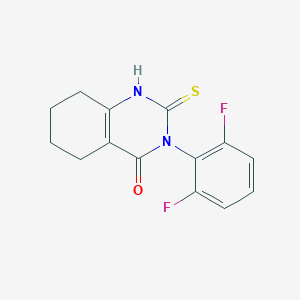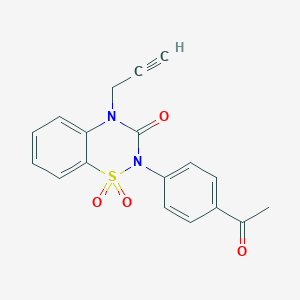![molecular formula C13H12ClNO3 B6455693 3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione CAS No. 2549038-67-5](/img/structure/B6455693.png)
3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione, also known as 3-CMC, is an organic compound that has recently been gaining attention in the scientific community due to its potential applications in the field of medicinal chemistry. 3-CMC is a cyclobutene-based compound that is composed of a phenyl ring and an ethoxy group. The compound has been found to possess a variety of interesting properties, including the ability to form strong hydrogen bonds, as well as a wide range of physical and chemical properties.
Scientific Research Applications
Suzuki–Miyaura Coupling
3-{[(3-chlorophenyl)methyl]amino}-4-ethoxycyclobut-3-ene-1,2-dione: (let’s call it Compound A for brevity) finds application in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds. Here’s why Compound A is relevant:
- Applications : Researchers use Compound A in the synthesis of complex organic molecules, pharmaceuticals, and materials. Its stability and environmental friendliness contribute to its popularity .
Cycloalkane Nomenclature
Compound A belongs to the cyclobutane family. Its systematic name is 3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one . The numbering of carbon atoms follows IUPAC rules, considering alphabetical order for substituents .
Benzylic Position Reactivity
The benzylic position in Compound A is interesting. It reacts via SN1 or SN2 pathways, depending on the degree of substitution. Primary benzylic halides favor SN2, while secondary and tertiary ones tend to proceed via SN1, involving resonance-stabilized carbocations .
Photophysical Properties
Compound A’s electronic transitions and photophysical behavior are of interest. Investigating its absorption and emission spectra can lead to applications in optoelectronic devices.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Chemistry LibreTexts: Naming Cycloalkanes Khan Academy: Reactions at the benzylic position
properties
IUPAC Name |
3-[(3-chlorophenyl)methylamino]-4-ethoxycyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-2-18-13-10(11(16)12(13)17)15-7-8-4-3-5-9(14)6-8/h3-6,15H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCVHDXKSOZVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyclopropyl-N-(5-acetamido-2-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455619.png)




![2-(3-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455659.png)

![2-(3-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455664.png)
![ethyl 2-({[(1-benzyl-5-oxopyrrolidin-3-yl)formohydrazido]methanethioyl}amino)acetate](/img/structure/B6455667.png)
![5-[(2,5-difluorophenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455680.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-tert-butylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455690.png)
![2-(3,5-dimethylphenyl)-4-[(oxan-3-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6455694.png)
